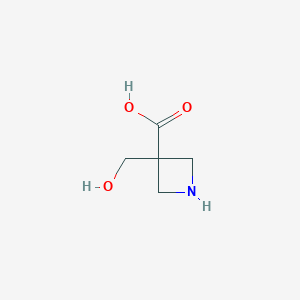
4-Hydroxy-6-(2,3,5-trichlorophenyl)indole-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-(2,3,5-trichlorophenyl)indole-3-carboxaldehyde is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(2,3,5-trichlorophenyl)indole-3-carboxaldehyde typically involves multistep organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-6-(2,3,5-trichlorophenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxy and trichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-(2,3,5-trichlorophenyl)indole-3-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-(2,3,5-trichlorophenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Indole-3-carbaldehyde: Shares the indole core but lacks the hydroxy and trichlorophenyl groups.
4-Hydroxyindole-3-carboxaldehyde: Similar structure but without the trichlorophenyl substitution.
6-(2,3,5-Trichlorophenyl)indole-3-carboxaldehyde: Lacks the hydroxy group.
Uniqueness: 4-Hydroxy-6-(2,3,5-trichlorophenyl)indole-3-carboxaldehyde is unique due to the presence of both hydroxy and trichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H8Cl3NO2 |
|---|---|
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
4-hydroxy-6-(2,3,5-trichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H8Cl3NO2/c16-9-3-10(15(18)11(17)4-9)7-1-12-14(13(21)2-7)8(6-20)5-19-12/h1-6,19,21H |
Clave InChI |
XPONSBXLROMOHD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=C2C=O)O)C3=C(C(=CC(=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


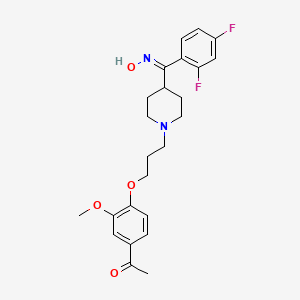
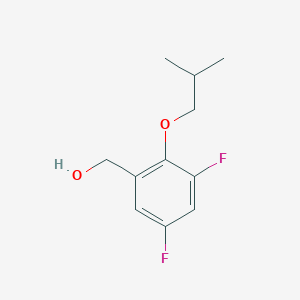




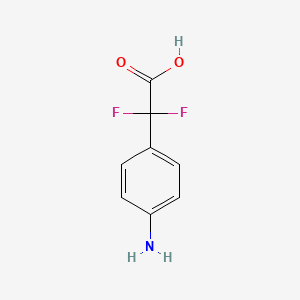

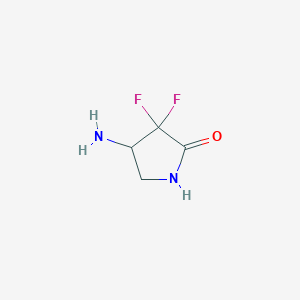
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
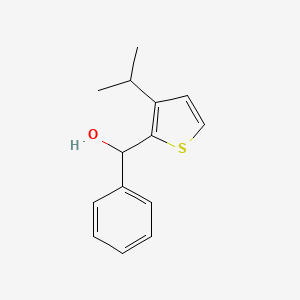
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

